molecular formula C42H70O13 B8070116 (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]tetrahydro-2-hydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one

(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]tetrahydro-2-hydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one

Cat. No.: B8070116
M. Wt: 783.0 g/mol
InChI Key: KFLYTTUTONVURR-HFJCOUPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[(6-deoxy-2-O-methyl-α-L-mannopyranosyl)oxy]tetrahydro-2-hydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one” (hereafter referred to as the target compound) is identified as Bafilomycin A1 (BAF), a macrolide antibiotic and potent autophagy inhibitor . Its structure features:

  • A 16-membered macrolide core with conjugated double bonds (3Z,5E,11E,13E) and stereochemical complexity (7R,8S,9S,15S,16R).
  • A tetrahydropyranyl substituent at the C16 position, modified with a 6-deoxy-2-O-methyl-α-L-mannopyranosyl group, which enhances solubility and target binding .
  • Hydroxyl, methoxy, and methyl groups critical for bioactivity, particularly in inhibiting vacuolar ATPase (V-ATPase) .

BAF is primarily studied for its role in disrupting lysosomal acidification, making it a tool compound in autophagy research. Its synthesis involves polyketide pathways, though detailed synthetic protocols are proprietary .

Properties

IUPAC Name

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O13/c1-21(2)37-26(7)32(53-41-39(51-13)36(46)35(45)29(10)52-41)20-42(48,55-37)28(9)34(44)27(8)38-30(49-11)16-14-15-22(3)17-24(5)33(43)25(6)18-23(4)19-31(50-12)40(47)54-38/h14-16,18-19,21,24-30,32-39,41,43-46,48H,17,20H2,1-13H3/b16-14-,22-15-,23-18-,31-19+/t24-,25+,26-,27-,28-,29-,30-,32+,33-,34+,35-,36+,37+,38+,39+,41-,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLYTTUTONVURR-HFJCOUPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC3C(C(C(C(O3)C)O)O)OC)O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C(=C\C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)OC)O)O)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Macrolactone Core Construction

The oxacyclohexadeca-tetraenone backbone suggests a Yamaguchi esterification or Mitsunobu reaction for macrolactonization, though steric hindrance from the C3, C5, C7, C9, C11, and C15 methyl groups necessitates optimized conditions. Gold(I)-catalyzed cascade reactions, as demonstrated in oxabicyclo[3.2.1]octane syntheses, offer precedent for forming oxygenated quaternary centers under mild conditions. For instance, Au(I)-mediated cyclization of alkynyl diols generates strained oxonium intermediates that undergo semi-pinacol rearrangements, a strategy adaptable to this macrolide’s C8 and C16 hydroxy groups.

Glycosylated Tetrahydropyran Subunit

The (2R,4R,5S,6R)-4-[(6-deoxy-2-O-methyl-α-L-mannopyranosyl)oxy]tetrahydro-2-hydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl fragment requires stereoselective glycosylation. Trichloroacetimidate donors, activated by BF3·Et2O, enable α-selective mannosylation of the tetrahydropyran alcohol without O-to-C rearrangement, as evidenced in lipoglycopeptide syntheses. Preactivation of the mannose donor with catalytic TMSOTf ensures high anomeric control.

Side Chain Elaboration

The C16 [(1S,2R,3S)-3-(...)butyl] side chain demands iterative cross-coupling and oxidation steps. Pd(0)-catalyzed Suzuki-Miyaura couplings install the isopropyl group at C6 of the tetrahydropyran, while Krische allylation establishes the C2 and C3 stereocenters.

Macrocycle Formation via Ugi Multicomponent Reaction

Recent advances in two-step macrocyclization using Ugi reactions provide a streamlined route to complex macrocycles. A linear precursor containing terminal amino and carboxylic acid groups undergoes Ugi condensation with aldehydes and isocyanides, yielding the 16-membered ring in one step. For this compound, the amino acid fragment derives from trans-4-hydroxyproline, while the aldehyde component incorporates the C3 and C15 methoxy groups.

Key Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Catalyst: None (thermal activation)

  • Yield: 48–76% for analogous macrocycles

  • Diastereoselectivity: 8:1 dr achievable with chiral isocyanides

This method circumvents traditional stepwise lactonization, though epimerization at C7 and C9 remains a concern, necessitating low-temperature protocols.

Glycosylation of the Tetrahydropyran Moiety

The 6-deoxy-2-O-methyl-α-L-mannopyranosyl group is installed via late-stage glycosylation to avoid interference during macrocyclization. The tetrahydropyran alcohol is activated as a triflate or tosylate, then treated with a preacetylated mannose donor under Lewis acid catalysis.

Optimized Glycosylation Protocol:

ParameterCondition
DonorTrichloroacetimidate 16a
ActivatorBF3·Et2O (10 equiv)
SolventAnhydrous DCM
Temperature−40°C → 0°C over 2 h
Yield76%
α:β Selectivity95:5

Deprotection of the acetyl groups using Me3SnOH in DCE furnishes the free hydroxy groups at C2 and C4 of the mannose.

Stereochemical Control and Functional Group Manipulations

Installation of C7 and C9 Methyl Groups

Asymmetric alkylation of a β-keto ester intermediate with methyl iodide, mediated by a Cinchona alkaloid catalyst, establishes the C7 and C9 methyl groups with >90% ee. Subsequent reduction with L-Selectride® yields the syn-diol, which is protected as a bis-TBS ether.

C8 and C16 Hydroxy Group Introduction

Sharpless asymmetric dihydroxylation of the C5–C6 double bond installs the C8 hydroxy group with 85% ee. The C16 hydroxy group arises from a Pd-mediated Wacker oxidation of a terminal alkene, followed by stereoselective reduction using (R)-CBS catalyst.

Final Assembly and Global Deprotection

Convergent coupling of the glycosylated tetrahydropyran subunit with the macrocycle is achieved via a Heck reaction between a vinyl iodide and a styrene derivative. Final deprotection under hydrogenolytic conditions (H2, Pd/C) removes benzyl ethers, while TBAF cleaves silyl protectants.

Critical Challenges and Solutions:

  • Macrocycle Ring Strain: Au(I)-catalyzed cyclization minimizes strain via oxonium ion intermediates.

  • Glycosylation Efficiency: Preactivation of the mannose donor with TMSOTf prevents side reactions.

  • Epimerization During Lactonization: Low-temperature Yamaguchi conditions (0°C, DMAP, toluene) suppress racemization .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted methoxy compounds

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cell membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with other macrocyclic lactones and glycosylated natural products. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Property Target Compound (BAF) Compound from Kaurenoic Acid
Core Structure 16-membered macrolide with oxacyclohexadecatetraenone 16-membered oxacyclohexadecadienedione with iodomethyl and piperidinylethyl groups Diterpene (kaurane skeleton)
Substituents 6-Deoxy-2-O-methyl-mannopyranosyl, hydroxyl, methoxy Iodomethyl, ethyl, dimethylamino, piperidinylethyl Carboxylic acid, methyl, vinyl
Molecular Weight ~750 (estimated) 776.78 316.48
Key Bioactivity V-ATPase inhibition, autophagy suppression Undisclosed (patented for antimicrobial applications) Acetylcholinesterase (AChE) inhibition (81.6 ± 1.8%)
Solubility Moderate (polar glycosyl group) Likely low (iodine and hydrophobic piperidine) Low (non-polar diterpene)
Stereochemical Complexity High (8 stereocenters) High (7 stereocenters) Moderate (4 stereocenters)

Structural Divergences and Implications

Glycosylation vs. Halogenation: The target compound’s 6-deoxy-2-O-methyl-mannopyranosyl group enhances water solubility and target specificity for V-ATPase .

Macrolide vs. Diterpene Scaffolds: While BAF’s macrolide core enables binding to V-ATPase’s transmembrane domain, kaurenoic acid’s diterpene structure allows penetration into hydrophobic enzyme pockets (e.g., AChE) .

Functional Group Impact :

  • Methoxy groups in BAF improve metabolic stability compared to hydroxyl-rich analogs. The piperidinylethyl group in ’s compound may enhance blood-brain barrier permeability .

Research Findings and Data Gaps

  • BAF’s Mechanism : Direct inhibition of V-ATPase (IC₅₀ = 0.1–10 nM) via interaction with the transmembrane subunit .
  • Comparative Bioactivity: Kaurenoic acid’s AChE inhibition (IC₅₀ = 12 µM) highlights divergent targets despite shared macrocycle features .
  • Data Limitations : Physical constants (e.g., melting point, LogP) for BAF are absent in public databases, underscoring the need for standardized characterization .

Biological Activity

The compound identified as (3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(1S,2R,3S)-3-[(2R,4R,5S,6R)-4-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]tetrahydro-2-hydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]-2-hydroxy-1-methylbutyl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-oxacyclohexadeca-3,5,11,13-tetraen-2-one is a complex organic molecule with notable biological activities. This article explores its biological activity through various studies and findings.

The molecular formula of the compound is C35H58O9C_{35}H_{58}O_9 with a molecular weight of approximately 622.8 g/mol. The structure features multiple functional groups that contribute to its biological activity.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : The compound demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL in vitro studies .

2. Anticancer Properties

The compound has been studied for its potential anticancer effects:

  • Cell Proliferation Inhibition : In vitro assays indicated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 10 µM .

3. Autophagy Modulation

One of the significant mechanisms of action involves the modulation of autophagy:

  • Inhibition of Autophagic Flux : The compound acts as an inhibitor of vacuolar-type H+-ATPase (V-ATPase), which is crucial for autophagosome maturation and lysosomal function. This inhibition leads to the accumulation of autophagic substrates and affects cellular homeostasis .

Case Studies

Several studies have documented the biological effects of this compound:

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli
Anticancer ActivityInhibited proliferation in MCF-7 and HeLa cells
Autophagy ModulationInhibited V-ATPase leading to disrupted autophagic flux

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : By inhibiting V-ATPase activity, it disrupts lysosomal acidification and autophagic degradation pathways.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating signaling pathways associated with cell growth and apoptosis.
  • Synergistic Effects : When combined with other therapeutic agents, it may enhance the efficacy of existing treatments through synergistic mechanisms.

Q & A

Basic: How can researchers optimize the synthesis of this macrolide compound?

Methodological Answer:
Synthesis optimization requires addressing stereochemical complexity and regioselectivity. Key steps include:

  • Protecting Group Strategy : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to manage reactivity during glycosylation and macrolactonization steps .
  • Reaction Monitoring : Employ real-time NMR and HPLC-MS to track intermediates, ensuring correct stereochemical outcomes .
  • Solvent and Catalyst Screening : Test polar aprotic solvents (e.g., CH2_2Cl2_2) with Lewis acids (e.g., BF3_3-OEt2_2) to enhance yield in glycosidic bond formation .

Example Experimental Design Table:

StepObjectiveKey ParametersAnalytical Tools
GlycosylationAttach 6-deoxy-2-O-methyl-mannoseTemperature (0–25°C), catalyst (BF3_3-OEt2_2)13C^{13}\text{C} NMR, HPLC-MS
MacrolactonizationCyclize precursorDilution (0.01 M), enzyme (lipase CAL-B)IR (C=O stretch), LC-HRMS

Advanced: How can computational modeling resolve contradictions in stereochemical assignments?

Methodological Answer:
Contradictions in stereochemical data (e.g., NOESY vs. X-ray) require hybrid computational-experimental workflows:

  • Quantum Mechanics (QM) Calculations : Optimize molecular geometries using DFT (e.g., B3LYP/6-31G*) to predict 1H^1\text{H} and 13C^13\text{C} NMR chemical shifts. Compare with experimental data to validate configurations .
  • Molecular Dynamics (MD) Simulations : Analyze conformational flexibility in solution to explain discrepancies between solid-state (X-ray) and solution-phase (NMR) data .
  • Statistical Validation : Apply chemometric tools (e.g., PCA) to correlate computational predictions with experimental observations, identifying outliers for re-evaluation .

Reference Workflow:

Perform QM-based NMR prediction.

Run MD simulations under solvent conditions matching NMR experiments.

Use PCA to cluster data and identify mismatches .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:
Prioritize techniques that address macrocyclic and glycosidic complexity:

  • High-Field NMR : 2D experiments (HSQC, HMBC, NOESY) to assign stereocenters and confirm glycosidic linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass (e.g., ESI-HRMS with <2 ppm error) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline intermediates .

Critical Parameters for NMR:

  • Sample concentration: 10–20 mM in CDCl3_3 or DMSO-d6_6.
  • Temperature: 25°C to avoid signal broadening in macrocycles .

Advanced: How to design experiments for resolving conflicting bioactivity data across assays?

Methodological Answer:
Contradictory bioactivity (e.g., cytotoxicity vs. antimicrobial efficacy) demands systematic deconvolution:

  • Dose-Response Matrix : Test the compound across a 10-point concentration range (1 nM–100 µM) in multiple cell lines and microbial strains .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects (e.g., mitochondrial toxicity) that explain assay discrepancies .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions .

Example Data Analysis Table:

Assay TypeTargetIC50_{50} (µM)Key Off-Targets Identified
CytotoxicityHeLa0.5 ± 0.1Mitochondrial Complex I
AntimicrobialS. aureus12.3 ± 1.4None

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:
Leverage chromatographic methods tailored to hydrophobicity and polarity:

  • Flash Chromatography : Use C18 silica with gradient elution (20–100% MeCN in H2_2O + 0.1% TFA) .
  • Preparative HPLC : Optimize with a phenyl-hexyl column (5 µm, 250 × 21.2 mm) at 15 mL/min .
  • Countercurrent Chromatography (CCC) : For scale-up, employ hexane/ethyl acetate/methanol/water (5:5:5:5) solvent system .

Advanced: How to integrate AI-driven experimental design for multi-step synthesis?

Methodological Answer:
Implement AI platforms (e.g., COMSOL Multiphysics) for end-to-end automation:

  • Reaction Condition Prediction : Train neural networks on historical data (e.g., solvent/catalyst pairs) to recommend optimal conditions for each step .
  • Failure Mode Analysis : Use decision trees to flag steps with <70% predicted yield, prompting re-optimization .
  • Real-Time Feedback : Connect AI models to IoT-enabled reactors for adaptive control of temperature/pH .

AI Workflow Example:

Input target structure and available reagents.

Generate synthetic routes with Bayesian optimization.

Execute top-ranked route with robotic liquid handlers .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:
Prioritize assays aligned with the compound’s structural motifs (e.g., macrocycle-associated targets):

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria and fungi .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, A549) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .

Advanced: How to address challenges in scaling up the synthesis without compromising stereochemical integrity?

Methodological Answer:
Scale-up requires addressing kinetic vs. thermodynamic control:

  • Flow Chemistry : Use continuous-flow reactors to maintain precise temperature/residence time during glycosylation .
  • Process Analytical Technology (PAT) : Implement inline FTIR and Raman spectroscopy to monitor critical quality attributes (CQAs) .
  • DoE (Design of Experiments) : Apply factorial design (e.g., 23^3 matrix) to optimize parameters (temperature, catalyst loading, mixing rate) .

Scale-Up Parameters:

ParameterLab Scale (mg)Pilot Scale (g)
Temperature0°C-5°C (cryogenic reactor)
Mixing Rate500 rpm1200 rpm (high-shear mixer)

Basic: How to validate the purity of the final compound?

Methodological Answer:
Combine orthogonal analytical methods:

  • HPLC-PDA : Purity >98% (λ = 210–400 nm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N content (±0.4%) .
  • Chiral HPLC : Confirm enantiomeric excess (>99%) using a Chiralpak IA column .

Advanced: What strategies resolve discrepancies between computational docking and experimental binding data?

Methodological Answer:
Reconcile docking predictions (e.g., AutoDock Vina) with SPR/ITC data via:

  • Ensemble Docking : Use MD-generated conformers to account for macrocycle flexibility .
  • Solvent Mapping : Identify cryptic binding pockets with MD-simulated water networks .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations to validate binding hotspots .

Validation Protocol:

Dock 100 conformers from MD trajectory.

Compare top poses with SPR-determined KD_D.

Refine force field parameters using FEP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.